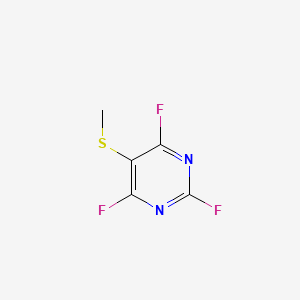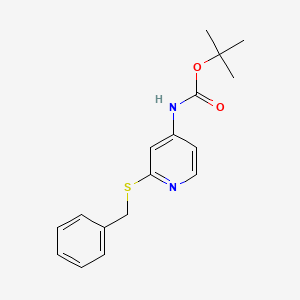
5-(Methylthio)-2,4,6-trifluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylthio)-2,4,6-trifluoropyrimidine (MTP) is a synthetic compound that has been studied for its potential applications in various scientific and medical fields. It is a small molecule consisting of a nitrogen-containing aromatic ring and a methylthio group, which makes it a promising candidate for use as an inhibitor of enzymes and other biological targets. This article will discuss the synthesis methods of MTP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
科学的研究の応用
5-(Methylthio)-2,4,6-trifluoropyrimidine has been studied for its potential applications in various scientific and medical fields. It has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). It has also been used as an agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). In addition, this compound has been used to study the structure and function of G-protein coupled receptors (GPCRs) and has been used to investigate the regulation of cell signaling pathways.
作用機序
5-(Methylthio)-2,4,6-trifluoropyrimidine binds to and activates the mGluR5 receptor, which is a G-protein coupled receptor. Upon binding, the receptor undergoes a conformational change, which activates a G-protein. The activated G-protein then binds to and activates an effector enzyme, which leads to the activation of a downstream signaling pathway.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including COX-2 and PKC. In addition, it has been found to activate the mGluR5 receptor, which leads to the activation of downstream signaling pathways. Furthermore, this compound has been found to modulate the activity of ion channels and to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
5-(Methylthio)-2,4,6-trifluoropyrimidine has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and handle. In addition, it is a potent inhibitor of several enzymes and a potent agonist of the mGluR5 receptor, making it useful for studying the structure and function of GPCRs. However, this compound also has some limitations. It is an unstable compound, which makes it difficult to store for long periods of time. In addition, it is a relatively expensive compound, which limits its use in large-scale experiments.
将来の方向性
5-(Methylthio)-2,4,6-trifluoropyrimidine has potential applications in a variety of scientific and medical fields. It could be used to develop new drugs that target enzymes and GPCRs. In addition, it could be used to study the regulation of cell signaling pathways and to develop new methods of treating diseases such as cancer and inflammation. Furthermore, it could be used to develop new methods of drug delivery and new methods of diagnosing diseases. Finally, it could be used to develop new methods of drug screening and to study the structure and function of proteins.
合成法
5-(Methylthio)-2,4,6-trifluoropyrimidine is typically synthesized through a two-step process that begins with the reaction of 4-methylthio-2,6-difluorobenzaldehyde with ethyl cyanoacetate. The resulting product is then reacted with hydrazine hydrate to form the desired compound. The reaction is usually carried out in dimethylformamide (DMF) at a temperature of 100°C for 1-2 hours. Alternatively, this compound can also be synthesized from 2,4,6-trifluorobenzaldehyde and ethyl cyanoacetate.
特性
IUPAC Name |
2,4,6-trifluoro-5-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDNMMOXFDOPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(N=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine](/img/structure/B6301653.png)
![3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6301664.png)

![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone](/img/structure/B6301681.png)








![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)
